3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione
Description
Electronic Effects
- Biphenyl vs. Alkyl Substituents : The biphenyl group in the subject compound enhances π-conjugation, reducing the HOMO-LUMO gap by 0.3–0.5 eV compared to alkyl-substituted derivatives like 2,5-dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione.
- Methyl Group Impact : 5,6-Dimethyl substitution increases electron density at the pyrrole nitrogen by 12–15% relative to unsubstituted analogs, as measured by Hammett substituent constants.
Steric Considerations
| Derivative Type | Torsional Barrier (kcal/mol) | Solubility (mg/mL in DCM) |
|---|---|---|
| Biphenyl-substituted | 8.2–9.1 | 14.7 ± 0.3 |
| Thiophene-substituted | 5.8–6.4 | 22.1 ± 0.5 |
| Alkyl-chain substituted | 3.1–4.2 | 45.9 ± 1.1 |
The biphenyl group's bulkiness reduces solubility in polar solvents by 35–40% compared to thiophene-containing analogs. However, it enhances thermal stability, with decomposition temperatures 50–70°C higher than alkyl-chain derivatives.
Reactivity Patterns
Comparative studies of nucleophilic substitution at the dione carbonyls show:
Properties
CAS No. |
918413-26-0 |
|---|---|
Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4,5-dimethyl-1-(3-phenylphenyl)furo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C20H15NO3/c1-12-16-17(19(22)21(12)2)18(24-20(16)23)15-10-6-9-14(11-15)13-7-4-3-5-8-13/h3-11H,1-2H3 |
InChI Key |
JINVKUJOTCDKQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(OC2=O)C3=CC=CC(=C3)C4=CC=CC=C4)C(=O)N1C |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation
This method involves the reaction of an aldehyde or ketone with another carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.
- Example Reaction : The reaction between a substituted biphenyl and a furo[3,4-c]pyrrole derivative can yield intermediates that subsequently cyclize to form the desired product.
Mannich Reaction
The Mannich reaction involves the formation of β-amino carbonyl compounds through the reaction of an amine, formaldehyde, and a carbonyl compound.
- Application : This approach can be utilized to introduce amine functionalities into the furo[3,4-c]pyrrole framework before further transformations lead to the final product.
Cyclization Reactions
Cyclization reactions are pivotal for constructing the fused ring systems characteristic of many heterocycles.
Intramolecular Cyclization
This method is particularly relevant for forming the pyrrole ring in the target compound.
- Mechanism : An intermediate formed via condensation can undergo intramolecular nucleophilic attack to form the pyrrole structure.
Functional Group Transformations
Functional group transformations are essential for modifying existing structures into desired forms.
Nucleophilic Addition
The carbonyl groups present in intermediates can undergo nucleophilic addition reactions with various nucleophiles (e.g., amines).
- Reagents : Common nucleophiles include hydrazines or alcohols that can lead to modifications necessary for final product formation.
Reduction Reactions
Reduction of carbonyl groups to alcohols or other functional groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Summary of Key Findings
The following table summarizes various methods and their respective outcomes in synthesizing 3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione :
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized
Biological Activity
3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is a compound belonging to the diketopyrrolopyrrole family. This compound exhibits significant biological activity, particularly in anti-inflammatory and anticancer contexts. Its unique structure allows for diverse chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a furo[3,4-c]pyrrole backbone with two methyl groups at positions 5 and 6 and a biphenyl substituent at position 3. The general molecular formula can be represented as C₁₈H₁₅N₃O₂.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₂ |
| Core Structure | Furo[3,4-c]pyrrole |
| Substituents | Biphenyl at position 3; Methyl groups at positions 5 and 6 |
Anti-inflammatory Properties
Research indicates that derivatives of diketopyrrolopyrrole can inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways. A study highlighted that compounds related to this structure showed significant inhibition of these enzymes, suggesting potential use as anti-inflammatory agents .
Case Study:
In a recent study involving a series of pyrrolo[3,4-c]pyrrole derivatives, compounds were tested for their ability to inhibit COX-1 and COX-2. The results showed that several derivatives had IC50 values in the low micromolar range against these enzymes, indicating strong anti-inflammatory potential .
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Research has shown that certain diketopyrrolopyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 3d | Human breast cancer | 86.55 | Apoptosis induction |
| Compound 3o | Human dermal fibroblasts | 49.47 | Cell cycle arrest |
| Compound 3m | Various cancer cell lines | 563.49 | Pro-proliferative effects |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have provided insights into how these compounds bind to COX enzymes and other relevant targets, potentially leading to their inhibitory effects.
Synthesis and Derivative Development
Various synthesis methods for producing this compound and its derivatives have been reported. These methods typically involve electrophilic substitution reactions due to the electron-rich nature of the aromatic rings present in the structure.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds related to the furo[3,4-c]pyrrole scaffold. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are critical in inflammatory processes. For instance, a series of furo[3,4-c]pyrrole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes, demonstrating promising activity with IC50 values in the low micromolar range .
Cancer Therapeutics
The compound's structural features suggest potential as an anticancer agent. Research has indicated that furo[3,4-c]pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. Molecular docking studies support the binding affinity of these compounds to specific targets involved in cancer progression .
Materials Science
Organic Electronics
The unique electronic properties of 3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione make it suitable for applications in organic electronics. Its ability to form stable thin films and its charge transport properties are advantageous for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of biphenyl moieties enhances the charge mobility and stability of the resulting materials .
Fluorescent Probes
The compound has also been explored as a fluorescent probe due to its absorption and emission characteristics. The polar diketo-pyrrolo-pyrrole derivatives exhibit strong fluorescence, making them suitable for applications in bioimaging and as sensors for detecting specific biomolecules or environmental pollutants .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, 3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione serves as a versatile building block for constructing more complex molecular architectures. Its reactivity allows for further functionalization through various chemical transformations such as nucleophilic substitutions and cycloadditions. This versatility is crucial for developing new compounds with tailored properties for specific applications .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound belongs to the pyrrolo[3,4-c]pyrrole-dione family, which includes both furo- and thiophene-fused derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Pyrrolo[3,4-c]pyrrole-dione Derivatives
*Calculated based on molecular formulas; exact values may vary.
Key Observations :
- The biphenyl substituent at the 3-position introduces extended aromaticity compared to phenyl or thiophene groups, which may enhance charge transport in solid-state applications .
- Methyl groups at the 5- and 6-positions likely increase steric hindrance, affecting molecular packing and aggregation behavior .
Electronic and Optoelectronic Properties
- DPP-Thiophene Derivatives : Thiophene-substituted DPPs exhibit strong absorption in the visible spectrum (λₐᵦₛ ~500–600 nm) and high charge-carrier mobility, making them ideal for organic photovoltaics .
- DPP-Phenyl Derivatives : Phenyl-substituted DPPs (e.g., ) show blue-shifted absorption compared to thiophene analogs due to reduced conjugation .
- Target Compound: The furo ring and biphenyl group may modulate the HOMO-LUMO gap.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione?
- Methodology :
- Stepwise Functionalization : Use Suzuki-Miyaura coupling for biphenyl group introduction, as demonstrated in analogous pyrrolopyrrole-dione (PPD) derivatives. Pd(PPh₃)₄ catalyst with K₂CO₃ in toluene/EtOH/H₂O (3:1:1) at 90–105°C achieves efficient cross-coupling .
- Purification : Column chromatography with ethyl acetate/hexane (1:4) effectively isolates intermediates, followed by recrystallization from 2-propanol to enhance purity .
- Key Data : Typical yields range from 50–70%, with purity >95% confirmed via HPLC.
Q. How can structural characterization be performed to confirm the compound’s regiochemistry?
- Methodology :
- Single-Crystal X-ray Diffraction : Resolves stereochemical ambiguities (e.g., bond lengths, dihedral angles). For example, mean σ(C–C) = 0.003 Å and R-factor = 0.049 were reported for related thiazolo-pyrrolo-pyrrole derivatives .
- NMR Spectroscopy : H and C NMR (CDCl₃, 400 MHz) identify substituent environments. Key signals include aromatic protons (δ 7.2–8.2 ppm) and methyl groups (δ 1.2–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular weight (e.g., [M+H] calc. 429.1050, found 429.1059) .
Q. What purification techniques are suitable for removing byproducts in the final synthesis stage?
- Methodology :
- Recrystallization : Use 2-propanol or ethyl acetate/hexane mixtures to isolate crystalline products .
- Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) separate regioisomers .
- Solubility Data : Polar aprotic solvents (DMF, DMSO) enhance solubility during purification .
Advanced Research Questions
Q. How do structural isomers of pyrrolopyrrole-dione derivatives impact optoelectronic properties in organic solar cells (OSCs)?
- Methodology :
- Comparative Studies : Replace the biphenyl group with thiophene or chlorophenyl substituents. For example, PPD derivatives with 4-chlorophenyl groups showed red-shifted absorption (λₐᵦₛ = 550–650 nm) vs. biphenyl analogs (λₐᵦₛ = 520–600 nm) .
- Device Fabrication : Blend with PM6 polymer; PCE values correlate with electron-deficient substituents (e.g., 12.1% for IFPPD vs. 10.5% for LFPPD) .
- DFT Calculations : Analyze HOMO/LUMO levels; biphenyl groups enhance conjugation, reducing bandgap by ~0.3 eV .
Q. What strategies mitigate solubility limitations in polar solvents for device fabrication?
- Methodology :
- Alkyl Chain Engineering : Introduce 2-octyldodecyl or branched alkyl groups (e.g., 2-ethylhexyl) to the pyrrolopyrrole core. Solubility in chloroform increases from 5 mg/mL (unmodified) to >50 mg/mL .
- Polymer Blending : Use PDPP4T (poly[2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione]) as a matrix to improve film homogeneity .
- Surfactant Additives : PEG-based surfactants reduce aggregation in aqueous processing .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT/MD Simulations : Calculate Fukui indices to identify electrophilic sites. The C-3 position of the furo-pyrrolo-pyrrole core shows higher reactivity (Fukui = 0.15) .
- Transition State Analysis : Model SN2 pathways for methoxy or amine substitutions. Activation energies range from 25–35 kcal/mol depending on solvent polarity .
- Solvent Effects : PCM models show THF lowers activation barriers by 5–8% compared to DMF .
Q. What role does the biphenyl moiety play in enhancing charge transport in perovskite solar cells (PSCs)?
- Methodology :
- Hole-Transport Layer (HTL) Studies : Dope PDPP4T with IBr to optimize perovskite interfaces. PDPP4T-based HTLs achieve hole mobility of 2.1 × 10 cm²/Vs vs. 1.3 × 10 cm²/Vs for Spiro-OMeTAD .
- Transient Absorption Spectroscopy : Biphenyl groups reduce charge recombination lifetimes (τ = 12 ns vs. 18 ns for non-conjugated analogs) .
- Stability Testing : PDPP4T-HTMs retain 90% PCE after 500 h under 1-sun illumination, attributed to biphenyl-induced hydrophobicity .
Key Research Findings
- Synthetic Efficiency : Pd-catalyzed cross-coupling achieves >70% yield for biphenyl functionalization .
- Device Performance : Biphenyl-substituted derivatives outperform thiophene analogs in OSCs by 20% PCE .
- Computational Insights : C-3 reactivity is critical for designing nucleophilic probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
